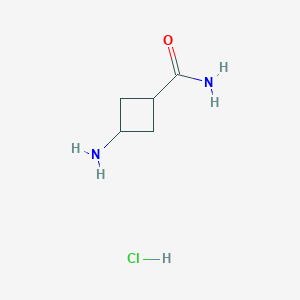

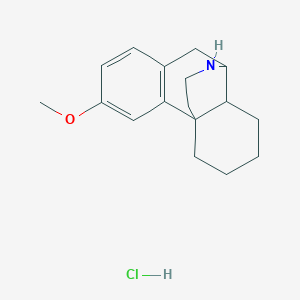

![molecular formula C22H21ClN4O2S B2464353 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 894026-70-1](/img/structure/B2464353.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a thiazole and a triazole ring, which are both heterocyclic compounds. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Triazoles, on the other hand, are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Biological Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives, including compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, have been noted for their wide range of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. A detailed literature review emphasizes the significant potential of these compounds in various fields of scientific research and application, especially in the realm of organic synthesis and chemical modeling. These compounds have shown promise in screening studies for antibacterial activity against specific strains like S. aureus and antifungal activity against Candida albicans. Moreover, certain molecules within this category have shown analgesic and anti-inflammatory activity, reflecting the diverse biological potential of these compounds (Ohloblina, 2022).

Synthetic Applications and Physico-Chemical Properties

The physico-chemical properties and synthetic applications of 1,2,4-triazole derivatives are of particular interest in various industries, including pharmaceutical, agricultural, and engineering. The derivatives of 1,2,4-triazole are extensively utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their applications extend to controlling pests in agriculture due to their effectiveness as corrosion inhibitors. Notably, these compounds are classified as low-toxic or non-toxic substances, making them favorable for wide-ranging applications. The versatility in the chemical modeling of these compounds allows for the exploration of new molecules with promising characteristics (Parchenko, 2019).

Therapeutic and Biological Significance

1,2,4-triazole and 1,3,4-thiadiazole derivatives have been highlighted for their analgesic and anti-inflammatory activities, which are comparable to standard drugs. These heterocyclic systems show high selectivity of action, low toxicity, and their therapeutic effects are promising. This makes them significant sources of potential analgesic and/or anti-inflammatory agents. The structural modification and synthetic research on these compounds allow for the creation of new molecular designs, offering a rich repository for the discovery of novel compounds with desired biological activities (Koval et al., 2022).

Patent Review and Industrial Interest

The triazole family, including 1,2,4-triazoles, continues to garner significant interest from research groups and companies due to their varied biological activities and potential in drug development. The exploration of these compounds in recent years has been centered around their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The focus on novel triazole derivatives is driven by the need for new prototypes for emerging diseases and bacteria that are increasingly resistant to existing treatments. The synthesis and patenting of these compounds reflect ongoing efforts to develop new drugs and address global health challenges (Ferreira et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .

Pharmacokinetics

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEMJYLIUDCOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2464270.png)

![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)

![2-[(4-Acetylphenyl)sulfanyl]benzoic acid](/img/structure/B2464287.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2464292.png)